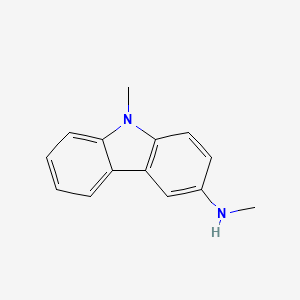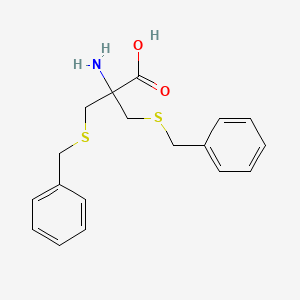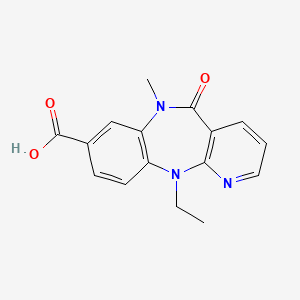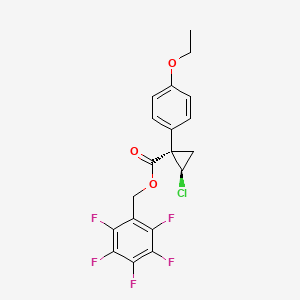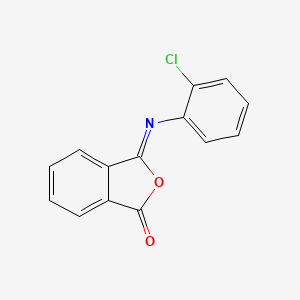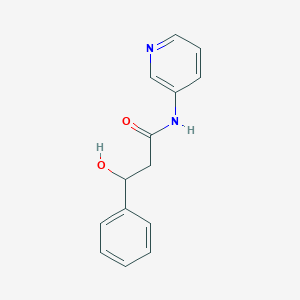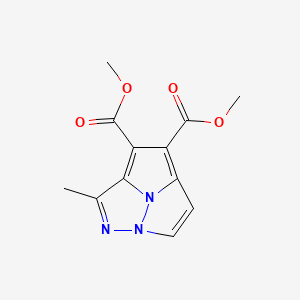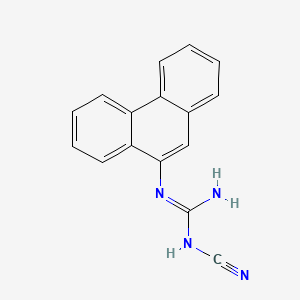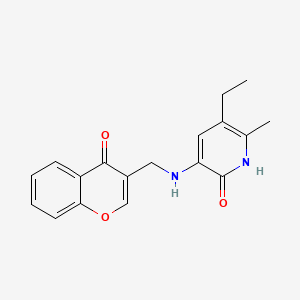
4H-1,2,6-Thiadiazine, 2,3-dihydro-3,5-diphenyl-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,2,6-Thiadiazine, 2,3-dihydro-3,5-diphenyl-, 1,1-dioxide is a heterocyclic compound that belongs to the thiadiazine family This compound is characterized by a six-membered ring containing two nitrogen atoms, one sulfur atom, and two phenyl groups attached to the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,6-Thiadiazine, 2,3-dihydro-3,5-diphenyl-, 1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing the necessary functional groups. For example, the reaction of a sulfonamide with a suitable aldehyde or ketone under acidic or basic conditions can lead to the formation of the thiadiazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are essential to achieve efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,2,6-Thiadiazine, 2,3-dihydro-3,5-diphenyl-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The phenyl groups or other substituents on the ring can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different chemical and physical properties.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4H-1,2,6-Thiadiazine, 2,3-dihydro-3,5-diphenyl-, 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
4H-1,2,6-Thiadiazine, 2,3-dihydro-3,5-diphenyl-, 1,1-dioxide can be compared with other similar compounds in the thiadiazine family:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.
1,2,3-Thiadiazine: Exhibits different tautomeric forms and has been studied for various pharmacological activities.
1,2,4-Thiadiazine: Used in the development of antimicrobial and anticancer agents.
The uniqueness of this compound lies in its specific structure and the presence of the sulfone group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
102367-63-5 |
|---|---|
Formule moléculaire |
C15H14N2O2S |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
3,5-diphenyl-3,4-dihydro-2H-1,2,6-thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C15H14N2O2S/c18-20(19)16-14(12-7-3-1-4-8-12)11-15(17-20)13-9-5-2-6-10-13/h1-10,14,16H,11H2 |
Clé InChI |
SQHFCQSFUADYGF-UHFFFAOYSA-N |
SMILES canonique |
C1C(NS(=O)(=O)N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-Trichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B12804836.png)
![4-(3-Bromo-4-fluorophenyl)-5-oxo-3-[4-[2-(sulfinatoamino)ethylamino]-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazole](/img/structure/B12804847.png)
